Ethyl 2-(quinoxalin-6-YL)acetate
Overview
Description
Ethyl 2-(quinoxalin-6-YL)acetate is a chemical compound used primarily for research and development . It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound .
Synthesis Analysis
The synthesis of this compound and its derivatives has been examined in the context of creating 2,2’-biquinoxaline-3,3’(4H,4’H)-diones . Another review discusses the synthetic scope of quinoxaline and its derivatives, including this compound .Molecular Structure Analysis
While specific molecular structure analysis for this compound was not found, quinoxaline, the core unit of this compound, has been extensively studied .Chemical Reactions Analysis
The direct C–H multifunctionalization of quinoxalin-2(1H)-ones via multicomponent reactions has attracted considerable interest due to their diverse biological activities and chemical profile .Scientific Research Applications
Corrosion Inhibition
Ethyl 2-(quinoxalin-6-YL)acetate, along with other quinoxaline compounds, has been studied for its potential as a corrosion inhibitor for metals. In one study, quantum chemical calculations were performed to determine the relationship between the molecular structure of quinoxalines and their inhibition efficiency in preventing copper corrosion in nitric acid media (Zarrouk et al., 2014).
Antiviral Activity
Some derivatives of this compound have been synthesized and tested for their antiviral activity. A study reported that novel quinoxaline compounds showed potent activity against human cytomegalovirus (HCMV) (Elzahabi, 2017).
Non-Steroidal Anti-Inflammatory and Analgesic Agents
Research has explored the synthesis of new oxadiazoles derived from this compound, showing potential as non-steroidal anti-inflammatory and analgesic agents (Wagle, Adhikari, & Kumari, 2008).
Dye Synthesis for Textiles
This compound has been used in the synthesis of novel brilliant quinoxalin-2-yl styryl dyes, which were applied to polyester fibers as disperse dyes. This application highlights its use in the textile industry (Rangnekar et al., 1999).
Synthesis of Diverse Quinoline Derivatives
This compound has also been involved in the efficient synthesis of structurally diverse quinoline derivatives, showcasing its versatility in chemical synthesis (Mamedov et al., 2014).
Antimicrobial and Mosquito Larvicidal Activity
Research indicates that some derivatives of this compound have significant antibacterial, antifungal, and mosquito larvicidal activities (Rajanarendar et al., 2010).
Safety and Hazards
Future Directions
Quinoxaline and its derivatives, including Ethyl 2-(quinoxalin-6-YL)acetate, have been the subject of extensive research due to their wide range of physicochemical and biological activities . Future developments may include the construction of C-B/Si/P/R F /X/Se bonds by heterogeneous catalytic reactions, the enrichment of heterogeneous catalysts, asymmetric synthesis, and other areas .
Mechanism of Action
Target of Action
Ethyl 2-(quinoxalin-6-YL)acetate is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound Quinoxaline derivatives have been reported to interact with various targets, receptors, or microorganisms .
Mode of Action
It’s known that quinoxaline derivatives can interact with their targets in various ways, leading to different biochemical effects .
Biochemical Pathways
Quinoxaline derivatives are known to influence a wide range of biochemical pathways .
Result of Action
Quinoxaline derivatives are known to have diverse biological activities .
Biochemical Analysis
Biochemical Properties
Ethyl 2-(quinoxalin-6-YL)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, quinoxaline derivatives, including this compound, have been shown to exhibit antifungal, antibacterial, antiviral, and antimicrobial properties . These interactions often involve binding to specific sites on enzymes or proteins, leading to inhibition or activation of their biochemical functions.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, quinoxaline derivatives can modulate the activity of key signaling molecules, thereby altering cellular responses to external stimuli . Additionally, these compounds can affect the expression of genes involved in critical cellular functions, leading to changes in cell behavior and metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to specific enzymes, leading to their inhibition or activation. For instance, quinoxaline derivatives have been shown to inhibit certain enzymes involved in DNA replication and repair, thereby exerting their biological effects . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that quinoxaline derivatives can remain stable under specific conditions, but may degrade over time, leading to changes in their biological activity . Long-term exposure to these compounds can result in sustained alterations in cellular function, including changes in cell growth and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antimicrobial activity. At higher doses, it can cause toxic or adverse effects, including damage to non-target tissues . Threshold effects have been observed, where a specific dosage level is required to achieve the desired biological activity without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. For instance, quinoxaline derivatives are known to be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic processes can influence the overall biological activity of the compound, affecting its efficacy and safety.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. This includes interactions with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific tissues can influence its biological effects, including its therapeutic potential and toxicity.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within specific subcellular regions can affect its interactions with biomolecules and its overall biological activity.
Properties
IUPAC Name |
ethyl 2-quinoxalin-6-ylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)8-9-3-4-10-11(7-9)14-6-5-13-10/h3-7H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDDZGLTYPDZOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC2=NC=CN=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00738871 | |
Record name | Ethyl (quinoxalin-6-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00738871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
473895-87-3 | |
Record name | Ethyl 6-quinoxalineacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=473895-87-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl (quinoxalin-6-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00738871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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